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molecular formula C7H3Cl3O B1294568 3,5-Dichlorobenzoyl chloride CAS No. 2905-62-6

3,5-Dichlorobenzoyl chloride

Cat. No. B1294568
M. Wt: 209.5 g/mol
InChI Key: GGHLXLVPNZMBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04001426

Procedure details

A solution of 13.4 g. (0.07 mol.) of 3,5-dichlorobenzoic acid and 10.7 g. (0.09 mol.) of thionyl chloride in 60 ml. of methylene chloride was refluxed on a steam bath for two hours. Concentration under reduced pressure and distillation of the residue gave 3,5-dichlorobenzoyl chloride.
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.09 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:14])=O>C(Cl)Cl>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Cl:11])[CH:10]=1)[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=C(C1)Cl
Step Two
Name
Quantity
0.09 mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration
DISTILLATION
Type
DISTILLATION
Details
under reduced pressure and distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)Cl)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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